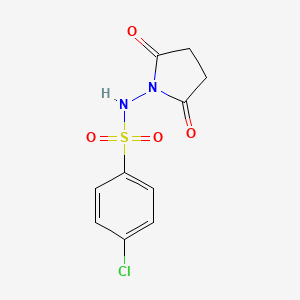

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

Properties

CAS No. |

92634-70-3 |

|---|---|

Molecular Formula |

C10H9ClN2O4S |

Molecular Weight |

288.71 g/mol |

IUPAC Name |

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H9ClN2O4S/c11-7-1-3-8(4-2-7)18(16,17)12-13-9(14)5-6-10(13)15/h1-4,12H,5-6H2 |

InChI Key |

UUALWMNATZKHHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 4-Chlorobenzenesulfonyl Chloride

The most straightforward route involves reacting 4-chlorobenzenesulfonyl chloride with 2,5-dioxopyrrolidin-1-amine (succinimide amine). This method leverages the high electrophilicity of sulfonyl chlorides toward nucleophilic amines.

Procedure

- Sulfonyl Chloride Synthesis :

Chlorobenzene undergoes sulfonation with chlorosulfonic acid in halogenated solvents (e.g., 1,2-dichloroethane) at 55–60°C, yielding 4-chlorobenzenesulfonyl chloride in 85–92% purity.Chlorobenzene + ClSO₃H → 4-Cl-C₆H₄-SO₂Cl + HCl - Amine Coupling :

The sulfonyl chloride reacts with 2,5-dioxopyrrolidin-1-amine in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. The product precipitates in 68–74% yield after aqueous workup.

Advantages : High atom economy, minimal byproducts.

Limitations : Commercial scarcity of 2,5-dioxopyrrolidin-1-amine necessitates custom synthesis.

Cyclocondensation of Precursor Amines

For cases where the pyrrolidine dione amine is unavailable, a two-step cyclization strategy is employed:

- Sulfonamide Formation :

4-Chlorobenzenesulfonyl chloride reacts with 1,4-diamino-2,3-butanedione in THF, forming an intermediate sulfonamide. - Intramolecular Cyclization :

Heating the intermediate at 120°C in acetic acid induces cyclodehydration, yielding the target compound.

Reaction Mechanism :

4-Cl-C₆H₄-SO₂Cl + H₂N-CH₂-CO-CH₂-NH₂ → Intermediate → Cyclization → Target

Yield : 52–60% after purification by silica chromatography.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapt solid-supported protocols for scalable production:

- Resin Functionalization :

Wang resin is derivatized with 4-chlorobenzenesulfonyl chloride via SNAr reaction. - Amine Coupling :

The immobilized sulfonyl chloride reacts with pyrrolidine dione amine under microwave irradiation (80°C, 20 min), achieving 89% conversion. - Cleavage :

TFA/CH₂Cl₂ (1:9) liberates the product with >95% purity.

Benefits : Reduced solvent use, suitability for combinatorial libraries.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- 4,4'-Dichlorodiphenyl sulfone : A common byproduct in sulfonyl chloride reactions, removable via recrystallization from ethanol/water.

- Unreacted Amine : Scavenged by ion-exchange chromatography or acid-base extraction.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 H₂O/ACN) shows a single peak at 4.2 min, confirming >98% purity.

Industrial-Scale Considerations

Cost-Effective Amine Synthesis

2,5-Dioxopyrrolidin-1-amine remains a bottleneck. A scalable route involves:

- Succinimide Bromination :

NBS in CCl₄ introduces a bromine at the 1-position. - Ammonolysis :

NH₃ in ethanol replaces bromine with amine at 100°C/5 bar.

Yield : 44–49% after distillation.

Chemical Reactions Analysis

Types of Reactions: 4-ch

Biological Activity

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound characterized by its sulfonamide group and a unique 2,5-dioxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sodium channel inhibitor, which may have implications in treating various neurological and cardiovascular disorders.

- Molecular Formula: C₁₀H₉ClN₂O₄S

- Molecular Weight: 288.71 g/mol

- CAS Number: 92634-70-3

Research indicates that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide acts primarily as an inhibitor of sodium channels. This inhibition can disrupt the normal function of these channels, which are crucial for action potentials in neurons and cardiomyocytes. The compound's ability to modulate sodium channel activity suggests its potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .

Sodium Channel Inhibition

The compound has been shown to effectively inhibit sodium channels through electrophysiological studies. These studies typically assess the compound's effects on channel conductance and gating properties in various cellular models. The inhibition of sodium channels can lead to decreased neuronal excitability, making this compound a candidate for anti-epileptic drugs.

In Vitro Studies

In vitro assays have indicated that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can suppress cell growth in various cancer cell lines. For instance, studies have shown that this compound leads to increased cell-specific glucose uptake, suggesting a metabolic shift that could be leveraged for therapeutic purposes.

Electrophysiological Characterization

Electrophysiological characterization using patch-clamp techniques has elucidated the compound's action on sodium channels. The results indicate a dose-dependent inhibition of sodium current, with significant effects observed at micromolar concentrations. This highlights the compound's potential as a therapeutic agent targeting hyperexcitable tissues .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | Sodium channel inhibitor | Antiepileptic potential |

| Sulfanilamide | Folate synthesis inhibitor | Antibacterial activity |

| Phenytoin | Sodium channel blocker | Antiepileptic agent |

Scientific Research Applications

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide functional group and a 2,5-dioxopyrrolidine moiety. It has a molecular weight of approximately 288.71 g/mol. This compound is researched for medicinal chemistry applications, particularly as a sodium channel inhibitor and in other therapeutic areas, because of its unique structural features.

Potential Applications

4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several potential applications:

- Treatment of conditions associated with abnormal sodium channel function As an inhibitor of sodium channels, it is a candidate for treating conditions like epilepsy and cardiac arrhythmias.

- Anti-cancer properties Compounds with similar structures have demonstrated anti-cancer properties and may influence pathways related to neuroprotection.

Interactions with Biological Targets

Interaction studies have shown that 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide interacts with various biological targets, especially sodium channels. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Electrophysiological techniques are often used to assess how the compound modulates channel activity in different cellular contexts.

Structural Analogs and Their Properties

Several compounds share structural similarities with 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. Variations in structure can lead to different biological activities and therapeutic potentials.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide | Lacks chlorine substitution | Potential anti-cancer activity |

| N-(thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | Contains thiazole ring | Enhanced biological activity against certain cancers |

| 4-Chloro-N-(1H-pyrrolo[3,4-b]quinolin-1-yl)benzenesulfonamide | Contains a quinoline moiety | Different pharmacological profile targeting different pathways |

Comparison with Similar Compounds

Substituent Variations and Conformational Effects

4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide (Compound I) :

- Substituent : 3,5-Dichlorophenyl group.

- Structural Features : The molecule exhibits a torsion angle (C—SO₂—NH—C) of 77.8°, with benzene rings tilted at 87.9°. This conformation contrasts with derivatives like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (torsion angle: -58.4°), indicating substituent-dependent steric and electronic effects.

- Biological Relevance : Dichlorophenyl derivatives often exhibit enhanced antimicrobial activity due to increased lipophilicity and halogen bonding.

- Chlorpropamide (4-Chloro-N-[(Propylamino)Carbonyl]Benzenesulfonamide) : Substituent: Propylurea group. Functional Role: A hypoglycemic agent targeting pancreatic β-cells. The urea moiety facilitates hydrogen bonding with sulfonylurea receptors (SUR1), critical for insulin secretion. Comparison: Unlike the dioxopyrrolidine group, the urea substituent enhances hydrophilicity and receptor specificity for antidiabetic applications.

- Anticancer Triazolone Derivatives : Substituent: 4,5-Dihydro-5-oxo-1H-1,2,4-triazol-3-yl group. Activity: These derivatives show GI₅₀ values of 1.9–3.0 μM against NCI-60 cancer cell lines. The triazolone ring’s planar structure may improve DNA intercalation or kinase inhibition compared to the non-planar dioxopyrrolidine.

Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Q. What are the established synthetic routes for 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-chlorobenzenesulfonyl chloride with 2,5-dioxopyrrolidine under basic conditions (e.g., triethylamine in dichloromethane). Key variables include:

- Catalyst/base selection : Triethylamine or DMAP can influence reaction kinetics.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .

- Temperature : Reactions are often conducted at 0–25°C to minimize side products.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm sulfonamide linkage and pyrrolidine ring conformation.

- X-ray Crystallography : Resolves spatial arrangement of the chloro-substituted benzene and dioxopyrrolidine moieties, critical for structure-activity studies .

- Mass Spectrometry : HRMS validates molecular formula (CHClNOS) and isotopic patterns.

- IR Spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm) and pyrrolidinone C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, QM/MM) guide the optimization of reaction pathways for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability. For example:

- Reaction Path Search : Identifies energetically favorable pathways for sulfonamide bond formation using software like Gaussian or ORCA .

- Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on activation energy.

- Machine Learning : ICReDD’s approach integrates experimental data with computational predictions to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) to ensure reproducibility .

- Structural Confounders : Compare analogues (e.g., substituent effects on the benzene ring) using SAR studies .

- Metabolic Stability : Assess compound degradation in PBS or liver microsomes to differentiate intrinsic vs. metabolism-dependent activity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

- Hammett Analysis : Quantifies electron-withdrawing effects of the chloro and sulfonamide groups. The σ value for -Cl (~0.23) and -SONH- (~1.0) directs reactivity predictions .

- Frontier Molecular Orbitals (FMOs) : DFT-calculated HOMO-LUMO gaps reveal susceptibility to nucleophilic attack at the sulfonyl group or electrophilic substitution on the benzene ring .

Q. What experimental design frameworks (e.g., factorial design) optimize multi-step synthesis or purification protocols?

Methodological Answer:

- Factorial Design : A 2 factorial matrix evaluates variables like temperature, solvent ratio, and catalyst concentration. For example, a 3-factor design reduces experiments from 27 to 8 while identifying interactions between variables .

- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., between pH and crystallization yield) to pinpoint maxima/minima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.